4-(Difluoromethoxy)-2-nitroaniline
Overview
Description
4-(Difluoromethoxy)-2-nitroaniline is a chemical compound with the linear formula F2CHOC6H4NO2 . It has a molecular weight of 189.12 . It’s also known as 4-(Difluoromethoxy)nitrobenzene .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using software like Gaussian 09 Gauss . The exact structure would depend on the specific conditions and reactants used in the synthesis process .Scientific Research Applications
Electrochemistry and Electrocatalysis
4-Nitroaniline and its derivatives, including 4-(Difluoromethoxy)-2-nitroaniline, have been studied in the context of electrochemistry. For example, the electrochemical behavior of nitroaniline adsorbed onto electrodes has been explored. These modified electrodes have shown potential in immobilizing proteins and enzymes, exemplified by myoglobin, to enhance biocatalytic activity for substances like hydrogen peroxide and oxygen (Kumar & Chen, 2007).
Synthesis and Production
The process of synthesizing this compound has been studied, with research focusing on the reaction of 4-aminophenol with various catalysts and under different conditions. This synthesis process is significant for producing nitroaniline derivatives for various industrial applications (Su, 2001).
Environmental Biodegradation
Some studies have investigated the aerobic and anaerobic biodegradation of nitroanilines, including this compound. These compounds, being used in dyes and pharmaceuticals, are of concern due to their environmental impact. Research into their biodegradability by specific bacterial strains highlights potential methods for mitigating their environmental presence (Khan et al., 2013).
Catalysis in Nanoparticle Synthesis
The catalytic reduction of nitroanilines using synthesized nanoparticles has been explored, with findings indicating significant acceleration in reduction processes. This research demonstrates the potential of nanoparticles in transforming nitroanilines into other compounds, which can be crucial in various industrial processes (Naghash-Hamed et al., 2022).
Molecular and Chemical Properties
Studies have also focused on understanding the molecular properties of nitroaniline derivatives, including hydrogen bonding and molecular structures. This research provides valuable insights into the chemical behavior and stability of these compounds, which is essential for their application in various scientific fields (Glidewell et al., 2002).
Safety and Hazards
properties
IUPAC Name |
4-(difluoromethoxy)-2-nitroaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O3/c8-7(9)14-4-1-2-5(10)6(3-4)11(12)13/h1-3,7H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRVMXFZUVYVPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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